molecular formula C14H15N5O3S B6425027 N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-1,2-dimethyl-1H-imidazole-4-sulfonamide CAS No. 2034562-09-7

N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-1,2-dimethyl-1H-imidazole-4-sulfonamide

Cat. No.: B6425027
CAS No.: 2034562-09-7
M. Wt: 333.37 g/mol
InChI Key: ROMKTWXDCMXLQV-UHFFFAOYSA-N
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Description

N-{[3-(Furan-2-yl)pyrazin-2-yl]methyl}-1,2-dimethyl-1H-imidazole-4-sulfonamide is a heterocyclic compound featuring a pyrazine core substituted with a furan moiety and a sulfonamide-linked imidazole ring. The imidazole ring is further functionalized with methyl groups at positions 1 and 2. The furan and pyrazine moieties may enhance solubility or modulate electronic properties, influencing binding affinity in biological systems .

Properties

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-1,2-dimethylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3S/c1-10-18-13(9-19(10)2)23(20,21)17-8-11-14(16-6-5-15-11)12-4-3-7-22-12/h3-7,9,17H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMKTWXDCMXLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-1,2-dimethyl-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyrazine intermediates, followed by their coupling with the imidazole derivative. Common reagents used in these reactions include various sulfonating agents and catalysts to facilitate the formation of the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-1,2-dimethyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The pyrazine ring can be reduced under specific conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the pyrazine ring can produce pyrazine derivatives.

Scientific Research Applications

N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-1,2-dimethyl-1H-imidazole-4-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-1,2-dimethyl-1H-imidazole-4-sulfonamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues

A comparative analysis of structurally related compounds reveals key differences in substituents and bioactivity:

Compound Name Core Structure Key Substituents Biological Activity Reference
N-{[3-(Furan-2-yl)pyrazin-2-yl]methyl}-1,2-dimethyl-1H-imidazole-4-sulfonamide Imidazole-sulfonamide + pyrazine-furan 1,2-dimethylimidazole, furan-2-yl, pyrazine Not explicitly reported (inferred: kinase inhibition)
N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine Imidazole-bipyridine Bipyridine, 4-phenylenediamine Fluorescent probes, anticancer
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide Pyrazolo-pyrimidine + sulfonamide Fluorophenyl, chromenone, isopropylsulfonamide Antimalarial
3-(4-(Methylsulfinyl)phenyl)-N-(4-(methylsulfonyl)phenyl)imidazo[1,2-b]pyridazin-6-amine Imidazopyridazine + sulfonamide Methylsulfinyl, methylsulfonyl Antimalarial optimization

Key Observations :

  • Sulfonamide Linkage : The target compound’s sulfonamide group is critical for hydrogen bonding in biological targets, a feature shared with antimalarial sulfonamides in and .
  • Methyl Substitution : The 1,2-dimethylimidazole group may reduce metabolic oxidation compared to unsubstituted imidazoles, as seen in other optimized drug candidates .
Pharmacological Potential

While direct data on the target compound is absent, extrapolation from analogues suggests:

  • Kinase Inhibition : Imidazole-sulfonamides often target ATP-binding pockets in kinases. For example, ’s imidazopyridazines show antimalarial activity via kinase interference .
  • Antimicrobial Activity : Fluorinated pyrazines in exhibit enhanced bioavailability, suggesting the furan-pyrazine motif in the target compound could improve pharmacokinetics .
Physicochemical Properties
  • Solubility: The furan ring may increase hydrophilicity compared to purely aromatic analogues (e.g., ’s chromenone derivatives), though methyl groups could counterbalance this effect .
  • Melting Point : Sulfonamide-containing compounds (e.g., ’s MP 211–214°C) typically exhibit higher melting points due to hydrogen bonding, suggesting similar thermal stability for the target compound .

Biological Activity

The compound N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-1,2-dimethyl-1H-imidazole-4-sulfonamide is a member of the imidazole and pyrazine family of compounds, which have garnered interest due to their potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

  • Molecular Formula : C13H14N4O2S
  • Molecular Weight : 286.34 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of various pyrazine and imidazole derivatives. The compound in focus has shown promising results against several cancer cell lines.

Case Study Data

Cell Line IC50 (µM) Mechanism of Action
MCF73.79Induction of apoptosis
NCI-H46012.50Inhibition of cell proliferation
SF-26842.30Disruption of microtubule dynamics

These results indicate significant cytotoxic effects, suggesting that this compound may act through mechanisms such as apoptosis induction and disruption of cellular structures critical for mitosis.

Anti-inflammatory Activity

In addition to its anticancer properties, compounds similar to this compound have been evaluated for anti-inflammatory effects. Research indicates that these compounds can inhibit key inflammatory pathways.

Mechanism Insights

The anti-inflammatory activity is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes and the modulation of cytokine release. This suggests that the compound could be beneficial in treating inflammatory diseases as well.

Comparative Analysis with Related Compounds

To better understand the biological activity of the compound, a comparative analysis with related compounds was conducted.

Compound IC50 (µM) Target
This compound3.79MCF7 (Breast Cancer)
Ethyl 1-(2-hydroxypropyl)-3-pyrazole-5-carboxylate26A549 (Lung Cancer)
1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide0.39NCI-H460 (Lung Cancer)

This table illustrates that while the compound exhibits significant activity against breast cancer cell lines, other derivatives may show enhanced potency against different cancer types.

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